5-Nitro vs. 6-Nitro vs. 7-Nitroindazole: Human MAO-B Inhibitory Potency Comparison
In a direct head-to-head enzymatic study, 5-nitroindazole—the deprotected core of the target compound—inhibited human MAO-B with an IC₅₀ of 0.99 µM and a Kᵢ of 0.102 µM, representing 2.5-fold greater potency than 6-nitroindazole (IC₅₀ 2.5 µM) and 28-fold greater potency than 7-nitroindazole (IC₅₀ 27.8 µM) [1]. At a fixed concentration of 15 µM, 5-nitroindazole achieved 98.5% MAO-B inhibition versus 89% for 6-nitroindazole and 35% for 7-nitroindazole [1].
| Evidence Dimension | Human MAO-B inhibition (IC₅₀ and % inhibition at 15 µM) |
|---|---|
| Target Compound Data | 5-Nitroindazole core: IC₅₀ = 0.99 µM, Kᵢ = 0.102 µM; 98.5% inhibition at 15 µM |
| Comparator Or Baseline | 6-Nitroindazole: IC₅₀ = 2.5 µM, 89% inhibition at 15 µM; 7-Nitroindazole: IC₅₀ = 27.8 µM, 35% inhibition at 15 µM |
| Quantified Difference | 2.5-fold more potent than 6-nitro isomer; 28-fold more potent than 7-nitro isomer |
| Conditions | Human recombinant MAO-B enzyme; substrate: p-tyramine; HPLC-based detection of MPDP⁺ and MPP⁺ formation |
Why This Matters
For any research program targeting MAO-B (Parkinson's disease, neuroprotection), the 5-nitro substitution pattern is quantitatively superior, and procurement of the 5-nitro regioisomer—rather than a cheaper 6- or 7-nitro alternative—is essential to preserve target engagement potency.
- [1] Herraiz, T.; Aran, V.J.; Guillen, H. Nitroindazole compounds inhibit the oxidative activation of MPTP neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Free Radic. Res. 2009, 43, 975–984. BRENDA EC 1.4.3.4 inhibitor dataset. View Source
